1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol
Overview
Description
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H9F2NO. This compound features a pyridine ring substituted at the 4-position with a 1,1-difluoro-2-hydroxypropyl group. The presence of fluorine atoms imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide, followed by further functionalization to introduce the hydroxypropyl group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding a non-fluorinated analog.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antifungal properties, particularly in inhibiting cytochrome P450 enzymes.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, it targets cytochrome P450 enzymes, inhibiting their activity and disrupting the synthesis of ergosterol, a key component of fungal cell membranes . This leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol can be compared with other fluorinated pyridines, such as:
2,4-Difluoropyridine: Lacks the hydroxypropyl group, making it less versatile in certain applications.
3,5-Difluoro-2,4,6-triazidopyridine: Contains additional azido groups, which impart different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which combines the electronic effects of fluorine with the functional versatility of the hydroxypropyl group.
Properties
IUPAC Name |
1,1-difluoro-2-pyridin-4-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-8(12,7(9)10)6-2-4-11-5-3-6/h2-5,7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZXDRJCOPWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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